2-Iodo-6-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzamide typically involves the iodination of 6-methylbenzamide. One common method is the C-H iodination of aromatic amides using iodine (I2) in the presence of a catalyst such as cobalt(II) acetate (Co(OAc)2) and a base like potassium trifluoromethanesulfonate (KOTf). The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Iodo-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom’s electron-withdrawing properties enhance the compound’s ability to form stable interactions with proteins and other biomolecules . Additionally, its aromatic structure allows for π-π stacking interactions, further stabilizing these complexes.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-N-methylbenzamide: Similar in structure but with a methyl group on the nitrogen atom instead of the benzene ring.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of iodine and methyl groups.
3-Acetoxy-2-methylbenzamide: Features an acetoxy group in place of the iodine atom.
Uniqueness: 2-Iodo-6-methylbenzamide is unique due to the presence of both an iodine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other benzamide derivatives.
Eigenschaften
Molekularformel |
C8H8INO |
---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
2-iodo-6-methylbenzamide |
InChI |
InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
NTNHZUGQVBGQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.